4-(4-prop-2-enoxybutoxy)benzoic acid
Overview
Description
4-(4-prop-2-enoxybutoxy)benzoic acid is an organic compound with the molecular formula C14H18O4. It is a derivative of benzoic acid, featuring an allyloxybutyloxy group attached to the benzene ring. This compound is known for its unique chemical structure, which imparts specific reactivity and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-prop-2-enoxybutoxy)benzoic acid typically involves the following steps:
Allylation of Butanol: The initial step involves the allylation of butanol to form allyloxybutanol. This reaction is usually carried out using allyl bromide in the presence of a base such as sodium hydroxide.
Esterification: The allyloxybutanol is then esterified with benzoic acid. This step involves the use of a catalyst such as sulfuric acid to facilitate the esterification reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-prop-2-enoxybutoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the allyloxy group to an alcohol group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-prop-2-enoxybutoxy)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals, including liquid crystal polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-prop-2-enoxybutoxy)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-(Allyloxy)benzoic acid: A simpler analog with similar reactivity but lacking the butyloxy group.
4-(Butyloxy)benzoic acid: Another analog with similar properties but lacking the allyloxy group.
Uniqueness
4-(4-prop-2-enoxybutoxy)benzoic acid is unique due to the presence of both allyloxy and butyloxy groups, which impart distinct reactivity and properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from its simpler analogs.
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(4-prop-2-enoxybutoxy)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-9-17-10-3-4-11-18-13-7-5-12(6-8-13)14(15)16/h2,5-8H,1,3-4,9-11H2,(H,15,16) |
InChI Key |
IGQMBFWYHBOPQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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